molecular formula C17H23ClN2O3S B4178971 4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride

4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride

Cat. No. B4178971
M. Wt: 370.9 g/mol
InChI Key: JKXYBIMEILRWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride, also known as EBEBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown potential in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many types of cancer cells and contributes to tumor growth and metastasis. By inhibiting CAIX, 4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. 4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride in lab experiments is its high potency and specificity. 4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has been shown to selectively inhibit the activity of CAIX without affecting other carbonic anhydrase isoforms. However, one limitation of using 4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride in scientific research. One area of interest is the development of 4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of 4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride. Additionally, further studies are needed to evaluate the safety and efficacy of 4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride in vivo and to optimize its pharmacokinetic properties.

Scientific Research Applications

4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has been widely used in scientific research due to its potential as a pharmacological agent. It has been shown to possess anti-inflammatory and anti-cancer properties. 4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride has been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

4-[2-[(4-ethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S.ClH/c1-2-22-16-7-3-15(4-8-16)13-19-12-11-14-5-9-17(10-6-14)23(18,20)21;/h3-10,19H,2,11-13H2,1H3,(H2,18,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXYBIMEILRWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(4-Ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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